Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the reaction of triethyloxonium tetrafluoroborate with 5-oxo-L-proline ethyl ester . The reaction conditions include the use of an appropriate solvent and temperature control to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of certain enzymes and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
- 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid, ethyl ester
- 1-aza-5-carbethoxy-2-ethoxy-1-cyclopentene These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and potential for diverse applications .
Properties
CAS No. |
51099-55-9 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-12-8-6-5-7(10-8)9(11)13-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
CHHBRBKLDYAWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(CC1)C(=O)OCC |
Origin of Product |
United States |
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